molecular formula C24H27NO3 B11429987 Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11429987
M. Wt: 377.5 g/mol
InChI Key: ZRBZZVANWIFELQ-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a dimethylamino group, a methylphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-methylbenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and esterification reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 6-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H27NO3/c1-5-28-24(27)23-21(18-10-12-20(13-11-18)25(3)4)14-19(15-22(23)26)17-8-6-16(2)7-9-17/h6-13,15,21,23H,5,14H2,1-4H3

InChI Key

ZRBZZVANWIFELQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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